Furfuryl benzoate

Descripción general

Descripción

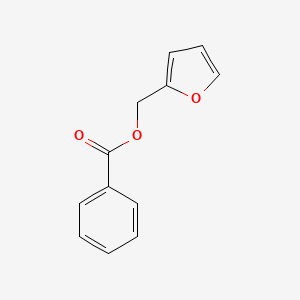

Furfuryl benzoate is an organic compound with the molecular formula C12H10O3. It is an ester formed from furfuryl alcohol and benzoic acid. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Furfuryl benzoate can be synthesized through the esterification of furfuryl alcohol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of furfuryl alcohol and benzoic acid into a reactor, where they react in the presence of a catalyst. The product is then separated and purified using industrial distillation techniques.

Análisis De Reacciones Químicas

Pyrolytic Decomposition

Furfuryl benzoate undergoes pyrolysis via a multistep mechanism involving [3+3] sigmatropic rearrangements and hydrogen elimination. Key findings from theoretical studies include:

Reaction Pathway

-

Initial [3+3] Rearrangements : Two consecutive [3+3] sigmatropic shifts occur, forming intermediate structures.

-

Hydrogen α-Elimination : A cyclic 5-membered transition state (TS) facilitates H-transfer from carbon to oxygen, forming methylenecyclobutenone and benzoic acid .

Mechanistic Insights

| Parameter | This compound | Furfuryl Acetate |

|---|---|---|

| Activation Energy (kcal/mol) | 31.7 | 31.4 |

| Rate-Limiting Step | H α-Elimination | H α-Elimination |

| Structural Contribution | Dominant | Minor |

| Electronic Contribution | Minor | Dominant |

-

Reaction Force Analysis : The TS formation involves two stages:

-

Natural Bond Orbital (NBO) Analysis : Charge redistribution primarily occurs at oxygen and hydrogen atoms during TS formation .

Selectivity Trends

Furanic esters exhibit exo selectivity under kinetic control, influenced by substituents and reaction conditions :

| Dienophile | Temperature | Solvent | endo:exo Ratio |

|---|---|---|---|

| N-Phenylmaleimide | 60°C | Hexane | 1:99 |

| N-Ethylmaleimide | 65°C | Water | 40:60 |

Aplicaciones Científicas De Investigación

Organic Chemistry

Furfuryl benzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to furfural and benzoic acid.

- Reduction : Can be reduced back to furfuryl alcohol.

- Substitution Reactions : The benzoate group can be replaced by other nucleophiles.

Pyrolysis Studies

Recent theoretical studies have examined the pyrolysis mechanisms of this compound. The reaction involves complex rearrangements leading to products such as methylenecyclobutenone and acids . Understanding these mechanisms is crucial for optimizing thermal degradation processes in industrial applications.

Biochemical Applications

This compound is being investigated for its potential roles in drug delivery systems due to its hydrolyzable ester linkage. This property allows it to release active components in biological environments, making it a candidate for pharmaceutical formulations.

Resins and Coatings

In the industrial sector, this compound is utilized as an additive in the production of resins, adhesives, and coatings. Its unique properties enhance the performance characteristics of these materials, such as adhesion strength and thermal stability .

Flavoring Agent

Due to its aromatic qualities, this compound is also employed as a flavoring agent in the food industry. Its pleasant scent contributes to the sensory profile of various food products .

Enzymatic Interactions

Research has explored the interactions of furfuryl derivatives with enzymes. For instance, studies have shown that certain bacterial enzymes can effectively reduce furfural (a degradation product of furfuryl compounds), enhancing tolerance to this compound in microbial systems . This has implications for biotechnological applications where microbial tolerance to toxic compounds is essential.

Diels-Alder Reactions

Furfuryl compounds, including this compound, are significant in Diels-Alder cycloadditions due to their reactivity with alkenes. These reactions are pivotal in synthesizing complex organic molecules used in pharmaceuticals and materials science . The regio- and diastereoselectivity observed in these reactions highlights the utility of furfuryl derivatives in fine organic synthesis.

Mecanismo De Acción

The mechanism of action of furfuryl benzoate involves its hydrolysis in the presence of water or enzymes to form furfuryl alcohol and benzoic acid. These products can then participate in various biochemical pathways. Furfuryl alcohol can be further metabolized to furfural, which is involved in the pentose phosphate pathway. Benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted in the urine.

Comparación Con Compuestos Similares

Furfuryl acetate: An ester formed from furfuryl alcohol and acetic acid.

Furfuryl propionate: An ester formed from furfuryl alcohol and propionic acid.

Furfuryl butyrate: An ester formed from furfuryl alcohol and butyric acid.

Furfuryl benzoate’s unique properties make it valuable in various applications, particularly in the synthesis of other organic compounds and as a flavoring agent.

Actividad Biológica

Furfuryl benzoate is an organic compound derived from furfural and benzoic acid, characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its properties, mechanisms of action, and implications for various applications.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure consists of a furfuryl group attached to a benzoate moiety, which contributes to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in pharmaceuticals and food preservation.

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can neutralize free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that at certain concentrations, it shows selective cytotoxic effects on cancer cell lines while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF-7 (breast cancer) | 30 | |

| Normal Human Fibroblasts | >100 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in metabolic pathways of pathogens, leading to reduced viability.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, causing structural damage and loss of function.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may also lead to controlled ROS generation, which can induce apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against foodborne pathogens demonstrated its potential as a natural preservative. The compound was tested against Listeria monocytogenes and showed significant inhibition at concentrations as low as 0.5%.

Case Study 2: Cancer Cell Line Selectivity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that while it effectively induced apoptosis in HeLa cells, it had minimal effects on normal fibroblast cells, suggesting a promising therapeutic index for cancer treatment.

Propiedades

IUPAC Name |

furan-2-ylmethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUZXJBNSJHTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290518 | |

| Record name | Furfuryl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-46-5 | |

| Record name | NSC69095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfuryl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.